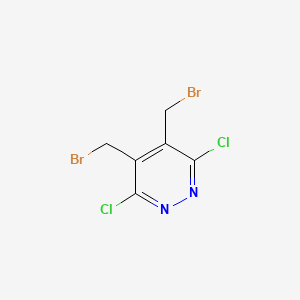
4-Tritylpiperazin-2-one
概要
説明
4-Tritylpiperazin-2-one: is a chemical compound belonging to the piperazine family, characterized by a trityl group attached to the nitrogen atom at the fourth position of the piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tritylpiperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can be deprotected to yield the desired piperazin-2-one .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using similar reagents and conditions as described above. The use of continuous flow reactors and parallel solid-phase synthesis can enhance the efficiency and yield of the compound .
化学反応の分析
Types of Reactions: 4-Tritylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the trityl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
Chemistry: 4-Tritylpiperazin-2-one is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators. These compounds can interact with specific biological targets, leading to the development of new therapeutic agents .
Medicine: The compound and its derivatives have shown promise in the treatment of neurological disorders, cancer, and infectious diseases. Their ability to modulate biological pathways makes them valuable in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
作用機序
The mechanism of action of 4-Tritylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trityl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. For example, it can inhibit enzyme activity by binding to the active site or alter receptor function by interacting with the receptor’s binding domain .
類似化合物との比較
Piperazine: A simpler structure with two nitrogen atoms in a six-membered ring.
Piperidin-2-one: A similar compound with a five-membered ring containing one nitrogen atom.
Tritylpiperidine: A compound with a trityl group attached to a piperidine ring.
Uniqueness: 4-Tritylpiperazin-2-one is unique due to the presence of both the trityl group and the piperazine ring, which confer distinct chemical and biological properties. The trityl group enhances the compound’s stability and reactivity, while the piperazine ring provides a versatile scaffold for further functionalization .
特性
IUPAC Name |
4-tritylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c26-22-18-25(17-16-24-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15H,16-18H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIWCYAAFLKIHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1R,3'R)-3'-methylspiro[indene-1,4'-piperidine]](/img/structure/B8240144.png)

![tert-butyl N-[(3S)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B8240159.png)
![7-((3AS,4R,6R,6aR)-2,2-dimethyl-6-vinyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8240167.png)
![[(3aR,4R,6R,6aR)-4-[6-(benzylamino)-2-chloropurin-9-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B8240190.png)
![[(3aR,4R,6R,6aR)-4-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B8240209.png)
![Tert-butyl 4-[9-[(4-methoxyphenyl)methyl]purin-6-yl]piperazine-1-carboxylate](/img/structure/B8240216.png)
![tert-butyl N-[2-[[3-iodo-1-(oxan-2-yl)pyrazol-4-yl]methylamino]ethyl]-N-methylcarbamate](/img/structure/B8240226.png)






